molecular formula C7H16O B1265668 3-Methyl-2-hexanol CAS No. 2313-65-7

3-Methyl-2-hexanol

Cat. No. B1265668
CAS RN: 2313-65-7
M. Wt: 116.2 g/mol
InChI Key: IRLSKJITMWPWNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-2-hexanol often involves complex chemical pathways. For instance, the synthesis of 3-hexahelicenol, which shares a structural motif with 3-Methyl-2-hexanol, utilizes a [2+2+2] cycloisomerization of CH₃O-substituted triyne, demonstrating the intricate methods required to construct such molecules (Teplý et al., 2003). Additionally, the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal, which is structurally similar to 3-Methyl-2-hexanol, highlights the efficiency of multifunctional catalysts in synthesizing complex alcohols in a single step (Patankar & Yadav, 2017).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-Methyl-2-hexanol has been elucidated through various analytical techniques, including X-ray diffraction. For example, the study of the hexamer (m5 dC-dG)3, which involves complex molecular interactions similar to those in 3-Methyl-2-hexanol, reveals how methyl groups influence molecular stability and structure (Fujii et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving molecules like 3-Methyl-2-hexanol often lead to diverse products, highlighting the reactivity and functional group transformations these molecules can undergo. The transformation of 3-hexahelicenol into various derivatives showcases the versatility of such compounds in chemical reactions (Teplý et al., 2003).

Physical Properties Analysis

The physical properties of 3-Methyl-2-hexanol and related compounds, such as their phase behavior and thermal stability, are crucial for their potential applications. Studies on similar alcohols, like 4-methyl-3-heptanol, under various conditions provide insights into how pressure and temperature can affect their physical state and behavior (Pawlus et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Methyl-2-hexanol, including its reactivity with other substances and stability under different conditions, are integral to understanding its potential uses. The synthesis and reactivity of related compounds, such as 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitrohexopyranosides, provide valuable data on the chemical behavior of such molecules (Escribano et al., 1990).

Scientific Research Applications

Catalytic Synthesis Applications

  • Cascade Engineered Synthesis : Patankar and Yadav (2017) described the cascade engineered synthesis of 2-ethyl-1-hexanol and 2-methyl-1-pentanol using a trifunctional mixed metal oxide catalyst. This process is significant for its solventless conditions and its effectiveness in synthesizing commercially important chemicals like 2-EH from n-butanal (Patankar & Yadav, 2017).

Fuel and Emission Reduction

  • Biodiesel Applications : A study by Ramesh et al. (2019) investigated the use of hexanol as an additive with Calophyllum Inophyllum biodiesel for compression ignition (CI) engine applications. The research highlighted significant improvements in brake thermal efficiency and reductions in emissions like hydrocarbons, smoke opacity, and carbon monoxide (Ramesh et al., 2019).

Analytical and Detection Techniques

  • Selected Ion Flow Tube Study : Smith, Sovová, and Španěl (2012) conducted a study using a selected ion flow tube (SIFT) to analyze the reactions of various ions with seven structural isomers of hexanol. This research is important for its application in identifying and quantifying compounds in food science studies (Smith, Sovová, & Španěl, 2012).

Synthesis of Optically Active Compounds

  • Synthesis of 3-Methylthio Hexanol : Tian-hui (2010) explored the synthesis of optically active 3-methylthio hexanol and its acetate, starting from (E)-2-hexenal. This research is particularly relevant in the context of flavor and fragrance chemistry (Tian-hui, 2010).

Sustainability in Chemical Processes

  • Sustainability Metrics in Chemical Production : Patel et al. (2015) analyzed sustainability metrics in the catalytic production of higher alcohols from ethanol, using 2-ethyl-1-hexanol as an exemplary compound. This study is significant for evaluating the environmental and economic aspects of chemical process development (Patel et al., 2015).

properties

IUPAC Name

3-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLSKJITMWPWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945807
Record name 3-Methylhexan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-hexanol

CAS RN

2313-65-7
Record name 3-Methyl-2-hexanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhexan-2-ol
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Record name 3-METHYL-2-HEXANOL
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Record name 3-Methylhexan-2-ol
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Record name 3-methylhexan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
C Zhu, F Xu, H Wu, X Wang - 2016 International Conference on …, 2017 - atlantis-press.com
Background: Musa basjoo Sieb. et Zucc. is widely distributed around the world, used to treat a variety of diseases. Volatile oils as an important component of the Musa basjoo, but it …
Number of citations: 1 www.atlantis-press.com
WF Wood, TM Palmer, ML Stanton - Biochemical Systematics and Ecology, 2002 - Elsevier
… 3-Methyl-2-pentanol, 3-methyl-2-hexanol, and 3-decanol were prepared from the corresponding ketone by reduction by sodium borohydride in methanol. 3-Methyl-2-heptanone was …
Number of citations: 35 www.sciencedirect.com
SG Powell, HC Murray, MM Baldwin - Journal of the American …, 1933 - ACS Publications
… In the case of propionaldehyde this saturated alcohol was found to be identical with the 3-methyl-2hexanol described by Bjelouss6 and on oxidation yielded a ketone identical with the 3-…
Number of citations: 13 pubs.acs.org
M Rossiter, BW Staddon - Experientia, 1983 - Springer
… Ltd), C 3-methyl-2-hexanol obtained by reduction from Dipetalogaster scent gland, D 3-methyl-2-hexanol obtained by reduction from authentic 3-methyl-2-hexanone. Reducing agent, …
Number of citations: 32 link.springer.com
JK Vij, WG Scaife, JH Calderwood - Journal of Physics D: Applied …, 1978 - iopscience.iop.org
… It is less with the 2-methyl-2-hexanol of this study and almost nonexistent in 3-methyl-2-hexanol of this study. Yet it is clearly evident in 5-methyl-3heptanol but barely visible in 6-methyl-3…
Number of citations: 49 iopscience.iop.org
WF Wood, TM Palmer, ML Stanton - Biochemical Systematics and …, 2001 - academia.edu
… nigriceps 58 contain 7 compounds not detected in the two other species; 3-methyl-2-pentanone, 3-methyl-59 2-pentanol, 3-methyl-2-hexanol, 3-methyl-2-heptanone, 3-methyl-2-…
Number of citations: 2 www.academia.edu
JK Vij, WG Scaife, JH Calderwood - Journal of Physics D: Applied …, 1981 - iopscience.iop.org
… Looking at smaller differences, we may note that 3-methyl-2-hexanol and 6-methyl-3-heptanol have similar activation entropies, 49-50 cal mol-1 Kl, as have 2-methyl-2-hexanol and 5-…
Number of citations: 39 iopscience.iop.org
B Singh, JK Vij - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
… Whereas in the case of 3-methyl2-hexanol it decreases initially with the increase of concentration in the range 0.10–0.35 mole fraction above which it again starts increasing with …
Number of citations: 22 www.journal.csj.jp
WF Wood - Biochemical systematics and ecology, 2005 - Elsevier
… 3-Methyl-2-hexanol was prepared from the corresponding ketone by reduction with sodium borohydride in methanol. 3-Methyl-2-heptanone was prepared by oxidation of 3-methyl-2-…
Number of citations: 15 www.sciencedirect.com
EA Fitzpatrick - 1996 - osti.gov
… The analyzed tracers include methanol, 2-methyl-2-hexanol, and 3-methyl-2 -hexanol. Trichloroethylene (TCE) served as the NAPL for the computer simulations. The simulation results …
Number of citations: 0 www.osti.gov

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